5-Bromo-2-fluoro-6-ethoxyphenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid is C8H9BBrFO3 . The molecular weight is 262.87 . The structure includes a phenyl ring with bromo, fluoro, and ethoxy substituents, and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid are not available, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .Scientific Research Applications
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Organic Synthesis
- Application: 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid is an organoboron compound used in organic synthesis. The compound is known for its unique chemical reactivity and its ability to form chemical bonds with other organic molecules.
- Method: The specific methods of application or experimental procedures would depend on the specific synthesis being performed.
- Results: The outcomes of these syntheses would also vary depending on the specific reactions being performed.
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Reduced Susceptibility to Sofosbuvir
- Application: In cell culture, the amino acid substitution S282T in the viral NS5B polymerase is associated with reduced susceptibility to sofosbuvir . This could potentially be an area of research where 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid is used.
- Method: The specific methods of application or experimental procedures would depend on the specific synthesis being performed .
- Results: The outcomes of these syntheses would also vary depending on the specific reactions being performed .
Safety And Hazards
properties
IUPAC Name |
(3-bromo-2-ethoxy-6-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCRITVZWAMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OCC)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230564 | |
Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-6-ethoxyphenylboronic acid | |
CAS RN |
1315340-54-5 | |
Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315340-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-bromo-2-ethoxy-6-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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